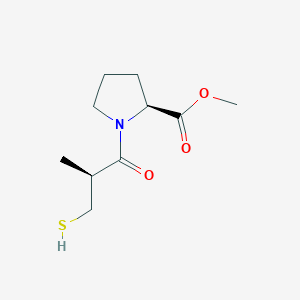

Captopril Methyl Ester

Übersicht

Beschreibung

Methyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a sulfanyl group, making it a valuable molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Captopril Methyl Ester typically involves the use of chiral pyrrolidine derivatives. One common method includes the reaction of a chiral pyrrolidine with a suitable acylating agent under controlled conditions to introduce the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Metabolic Pathways and Stability

Captopril methyl ester is studied as a prodrug for transdermal delivery. Its metabolism involves enzymatic hydrolysis to regenerate the active captopril.

2.1 Hydrolysis by Esterases

In vitro studies using porcine liver esterase and skin show that this compound undergoes slow pseudo-first-order metabolism. The methyl ester exhibits moderate hydrolysis rates compared to other esters (e.g., ethyl ester) . This stability is advantageous for sustained release in prodrug formulations.

2.2 Stability Under Alkaline Conditions

The methyl ester’s stability is influenced by pH. In alkaline media (e.g., pH 10 carbonate buffer), its decomposition is suppressed, enhancing its shelf life during synthesis or storage .

Pharmacological Activity

As a prodrug, this compound retains ACE inhibitory activity.

3.1 Angiotensin-Converting Enzyme Inhibition

The methyl ester acts as an effective ACE inhibitor, with potency comparable to captopril. Its esterification enhances lipophilicity, potentially improving bioavailability .

3.2 Kinetic Comparisons

| Property | This compound | Ethyl Ester |

|---|---|---|

| Metabolism Rate | Moderate | Faster |

| Enzymatic Activity | Optimum ACE inhibition | Reduced |

Key Reaction Mechanisms

4.1 Ester Formation

The methyl ester is formed via esterification of captopril’s carboxyl group. This reaction typically involves methanol and an acid catalyst (e.g., BF₃) .

4.2 Hydrolysis Pathway

In biological systems, the ester undergoes hydrolysis catalyzed by esterases, regenerating captopril:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antihypertensive Effects

Captopril methyl ester has been studied for its antihypertensive properties. Research indicates that it can effectively lower blood pressure by inhibiting the ACE enzyme, which is crucial in the renin-angiotensin-aldosterone system (RAAS). A study demonstrated that chronic administration of captopril prevented hypertension induced by Nω-nitro-L-arginine methyl ester (L-NAME), highlighting its role in managing sympathetic tone and vascular resistance .

Diabetes and Antioxidant Defense

In diabetic models, this compound has shown potential in preventing hyperglycemia and enhancing antioxidant defenses. A study involving Wistar rats indicated that this compound could delay the progression of diabetic cataracts by modulating biochemical pathways associated with oxidative stress . The findings suggest that this compound may serve as a therapeutic agent in diabetic complications.

Analytical Applications

Detection and Quantification

this compound is utilized in analytical chemistry for the detection and quantification of captopril in biological samples. A method employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed to measure captopril levels with high sensitivity (as low as 2 ng/mL), facilitating pharmacokinetic studies without exposing subjects to high drug doses . This method has proven effective in evaluating drug concentrations over extended periods.

Separation Techniques

Recent advancements have focused on improving separation techniques for captopril and its diastereoisomers using reversed-phase HPLC. A study outlined a derivatization method that enhances the separation efficiency of this compound from impurities, ensuring quality control in pharmaceutical formulations . The method demonstrated high specificity and repeatability, making it suitable for routine analysis.

Case Studies

Wirkmechanismus

The mechanism of action of Captopril Methyl Ester involves its interaction with specific molecular targets. The sulfanyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2S)-pyrrolidine-2-carboxylate: A simpler derivative without the sulfanyl group.

Methyl (2S,4R)-3,3-dimethyl-4-(trifluoromethoxy)pyrrolidine-2-carboxylate: A compound with a different functional group at the 4-position.

Uniqueness

Methyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

Captopril methyl ester is a derivative of captopril, an established angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, metabolic pathways, and potential therapeutic applications.

Overview of Captopril

Captopril was the first ACE inhibitor approved for clinical use in 1981. It functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. This mechanism has made captopril a cornerstone in the treatment of hypertension and heart failure .

- ACE Inhibition : this compound exhibits potent ACE inhibitory activity. Studies have shown that its inhibition is comparable to that of captopril itself, making it an effective agent in managing hypertension .

- Anti-Apoptotic Effects : Research indicates that captopril can inhibit Fas-induced apoptosis in T cells and lung epithelial cells. In murine T cell hybridomas, this compound prevented activation-induced apoptosis by modulating IL-2 synthesis and reducing Fas expression on cell surfaces .

- Impact on Nitric Oxide Levels : Captopril has been shown to enhance nitric oxide production, which plays a crucial role in vasodilation and cardiovascular health. It helps maintain endothelial function and reduces oxidative stress in renal tissues .

Metabolism

This compound undergoes metabolism primarily through hydrolysis by esterases, leading to the release of captopril. Studies have demonstrated that the methyl ester displays optimum inhibition of ACE compared to other carboxyl derivatives, highlighting its potential as a prodrug for transdermal delivery systems .

| Compound | Metabolism Rate | ACE Inhibition |

|---|---|---|

| Captopril | Baseline | High |

| This compound | Moderate | Optimum |

| Ethyl Ester Derivative | Highest | Moderate |

Clinical Applications

- Hypertension Management : In clinical settings, this compound has been evaluated for its effectiveness in lowering blood pressure. Its pharmacological profile suggests it could be beneficial for patients who are intolerant to traditional ACE inhibitors due to side effects associated with the parent compound.

- Diabetes and Renal Protection : There is emerging evidence supporting the use of captopril derivatives in protecting renal function in diabetic patients. By reducing glomerular hypertension and hyperfiltration, these compounds may help delay the progression of diabetic nephropathy .

- Cardiovascular Health : A study indicated that captopril could prevent adverse cardiac remodeling in models of heart failure, suggesting that its derivatives may also confer similar protective effects .

Eigenschaften

IUPAC Name |

methyl (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-7(6-15)9(12)11-5-3-4-8(11)10(13)14-2/h7-8,15H,3-6H2,1-2H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJLWDSRKWBYRY-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301174259 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176036-41-2 | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176036-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.